molecular formula C12H16N2O3 B183398 N-(4-tert-Butyl-2-nitrophenyl)acetamide CAS No. 40655-37-6

N-(4-tert-Butyl-2-nitrophenyl)acetamide

Cat. No.: B183398
CAS No.: 40655-37-6
M. Wt: 236.27 g/mol
InChI Key: ZKEOXGOYGVYZJN-UHFFFAOYSA-N
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Description

N-(4-tert-Butyl-2-nitrophenyl)acetamide is an organic compound that belongs to the family of nitrophenylacetamides It is characterized by the presence of a tert-butyl group and a nitro group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-Butyl-2-nitrophenyl)acetamide typically involves the nitration of aniline derivatives followed by acylation. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-Butyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or alcohols, solvents like dichloromethane or ethanol.

Major Products Formed

    Reduction: N-(4-tert-Butyl-2-aminophenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-tert-Butyl-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-tert-Butyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide moiety can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    N-(4-tert-Butylphenyl)acetamide: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness

N-(4-tert-Butyl-2-nitrophenyl)acetamide is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-tert-butyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(15)13-10-6-5-9(12(2,3)4)7-11(10)14(16)17/h5-7H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEOXGOYGVYZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193652
Record name N-(4-(1,1-Dimethylethyl)-2-nitrophenyl)acetamide
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Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40655-37-6
Record name N-[4-(1,1-Dimethylethyl)-2-nitrophenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40655-37-6
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Record name N-(4-(1,1-Dimethylethyl)-2-nitrophenyl)acetamide
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Record name NSC98373
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Record name N-(4-(1,1-Dimethylethyl)-2-nitrophenyl)acetamide
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Record name N-[4-(1,1-dimethylethyl)-2-nitrophenyl]acetamide
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Synthesis routes and methods I

Procedure details

4-t-Butylaniline (5 g, 33.58 mmol) in acetic anhydride (25 ml) was stirred at ambient temperature for 0.5 h. The mixture was cooled in an ice-bath and nitric acid (6 ml, 65%) was added at such a rate that the temperature did not exceed 18° C. Following the addition the mixture was poured on ice (200 g). The precipitate was filtered off, washed thoroughly with water and dried to yield N-acetyl-4-t-butyl-2-nitroaniline (7.15 g, 90%). Mp. 109°-110° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A reactor was charged with acetic acid (8.7 L), followed by N-(4-tert-butylphenyl) acetamide (Preparation 110, 6.0 kg, 31.4 mol), The mixture was stirred for ten minutes, followed by the addition of acetic anhydride (6.47 kg, 63.4 mol) slowly at room temperature. The reaction was stirred for fifteen minutes. A solution of fuming nitric acid (3.56 kg, 56.5 mol) in acetic acid (2.1 L) was added slowly at 20-25° C., and stirred at that temperature for another 2 hours. The reaction mixture was added to ice water (42 L) at 10-15° C. and the mixture stirred for one hour. The resulting solids were collected by filtration, washed with water (17 L) and dried at 65-70° C. to provide 7.1 kg of the title compound.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
6.47 kg
Type
reactant
Reaction Step Two
Quantity
3.56 kg
Type
reactant
Reaction Step Three
Quantity
2.1 L
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
42 L
Type
reactant
Reaction Step Four
Quantity
8.7 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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